molecular formula C4H3BrN2OS B12959572 4-Bromothiazole-5-carboxamide

4-Bromothiazole-5-carboxamide

Cat. No.: B12959572
M. Wt: 207.05 g/mol
InChI Key: CFJVVEOOIBUZLA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromothiazole-5-carboxamide typically involves the reaction of 4-bromothiazole with a suitable amide-forming reagent. One common method is the reaction of 4-bromothiazole with cyanamide under acidic conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include thiazole sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

Mechanism of Action

The mechanism of action of 4-Bromothiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    4-Methylthiazole: Used in flavor and fragrance industries.

Uniqueness: 4-Bromothiazole-5-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer specific reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

Molecular Formula

C4H3BrN2OS

Molecular Weight

207.05 g/mol

IUPAC Name

4-bromo-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C4H3BrN2OS/c5-3-2(4(6)8)9-1-7-3/h1H,(H2,6,8)

InChI Key

CFJVVEOOIBUZLA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)N)Br

Origin of Product

United States

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